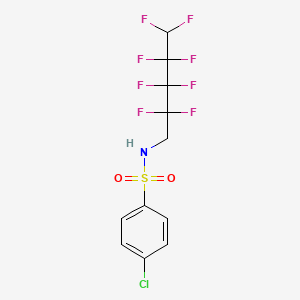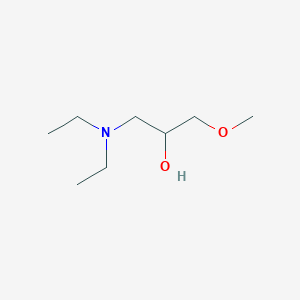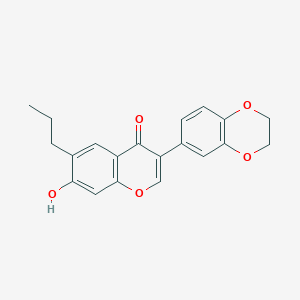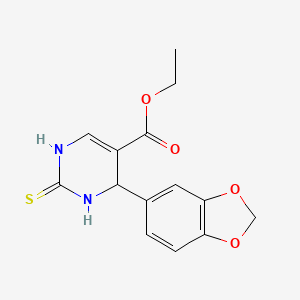
4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide is a synthetic organic compound with the molecular formula C11H8ClF8NO2S This compound is characterized by the presence of a chloro group, an octafluoropentyl chain, and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenesulfonyl chloride and 2,2,3,3,4,4,5,5-octafluoropentylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The nucleophilic amine attacks the sulfonyl chloride, resulting in the formation of the desired sulfonamide product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfonamide moiety.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of the compound into its constituent parts.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonamides, while oxidation and reduction reactions can produce different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide: This compound is unique due to its specific combination of functional groups.
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Another compound with a similar structure but different functional groups and properties.
4-chloro-3,5-dimethylphenol: A related compound with different substituents on the benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chloro group, an octafluoropentyl chain, and a benzenesulfonamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C11H8ClF8NO2S |
|---|---|
Molekulargewicht |
405.69 g/mol |
IUPAC-Name |
4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide |
InChI |
InChI=1S/C11H8ClF8NO2S/c12-6-1-3-7(4-2-6)24(22,23)21-5-9(15,16)11(19,20)10(17,18)8(13)14/h1-4,8,21H,5H2 |
InChI-Schlüssel |
RDQUAELJFLZZPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC(C(C(C(F)F)(F)F)(F)F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide](/img/structure/B11992238.png)
![N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11992245.png)






![9-Bromo-5-(3,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992308.png)




